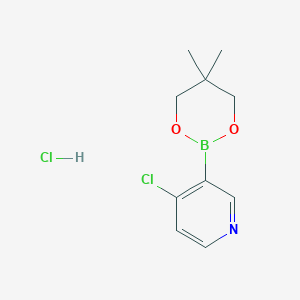

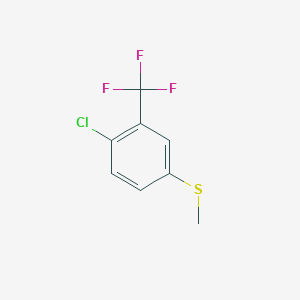

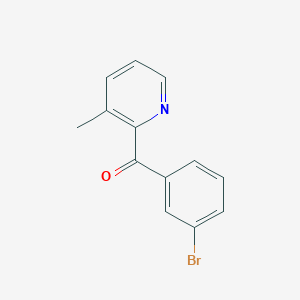

![molecular formula C14H19ClF3N B1487603 4-{2-[2-(Trifluoromethyl)phenyl]ethyl}piperidine hydrochloride CAS No. 148135-94-8](/img/structure/B1487603.png)

4-{2-[2-(Trifluoromethyl)phenyl]ethyl}piperidine hydrochloride

Descripción general

Descripción

“4-{2-[2-(Trifluoromethyl)phenyl]ethyl}piperidine hydrochloride” is a chemical compound with the CAS Number: 148135-94-8 . It has a molecular weight of 293.76 . The IUPAC name for this compound is 4-{2-[2-(Trifluoromethyl)phenyl]ethyl}piperidine hydrochloride .

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H18F3N.ClH/c15-14(16,17)13-4-2-1-3-12(13)6-5-11-7-9-18-10-8-11;/h1-4,11,18H,5-10H2;1H . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis

This compound is a powder at room temperature .Aplicaciones Científicas De Investigación

Anti-acetylcholinesterase Activity

Piperidine derivatives have been synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity, which is crucial for developing treatments for conditions like Alzheimer's disease. Compounds exhibiting significant inhibition of acetylcholinesterase suggest potential therapeutic applications in neurodegenerative diseases due to their ability to increase acetylcholine levels in the brain (Sugimoto et al., 1990).

Cytotoxic and Anticancer Agents

Certain piperidine derivatives have shown significant cytotoxicity toward various cancer cell lines, indicating their potential as novel classes of anticancer agents. The introduction of specific functional groups and the structural configuration play a critical role in their cytotoxic activities, suggesting a pathway for designing targeted cancer therapies (Dimmock et al., 1998).

Insecticidal Properties

Piperidine compounds based on the serotonergic ligand PAPP have been investigated for their insecticidal properties, showing growth-inhibiting activities against pests. This research opens the door for developing new insecticides with novel modes of action, potentially contributing to agricultural pest management strategies (Cai et al., 2010).

Antituberculosis Activity

The discovery and optimization of piperidinol analogs have highlighted their anti-tuberculosis activity. Despite some compounds showing promising in vitro results, in vivo testing has revealed side effects that preclude further development. Nonetheless, this research indicates the potential of piperidine derivatives in combating tuberculosis, with further modifications required to minimize adverse effects (Sun et al., 2009).

Antibacterial Activity

Studies on piperidine-containing pyrimidine imines and thiazolidinones under microwave-assisted synthesis conditions have shown these compounds to possess antibacterial activity. The ability to target specific bacterial strains suggests their potential utility in developing new antibacterial agents, addressing the growing concern of antibiotic resistance (Merugu et al., 2010).

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Propiedades

IUPAC Name |

4-[2-[2-(trifluoromethyl)phenyl]ethyl]piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18F3N.ClH/c15-14(16,17)13-4-2-1-3-12(13)6-5-11-7-9-18-10-8-11;/h1-4,11,18H,5-10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEMJAFCATXZGBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CCC2=CC=CC=C2C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{2-[2-(Trifluoromethyl)phenyl]ethyl}piperidine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

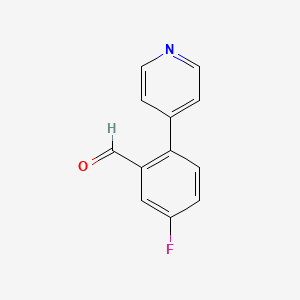

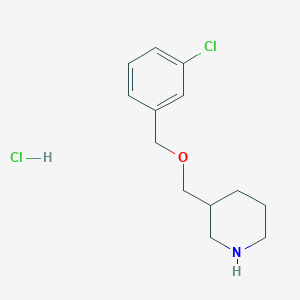

![6-Chloro-8-fluoroimidazo[1,2-a]pyridine](/img/structure/B1487526.png)

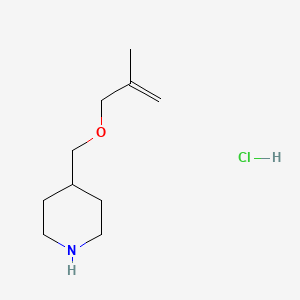

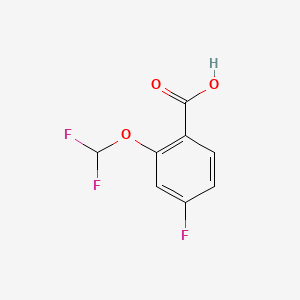

![2-chloro-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B1487539.png)

![2-chloro-N-[5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B1487541.png)